![molecular formula C12H17ClN2O B1518724 N-cyclopropyl-4-[(methylamino)methyl]benzamide hydrochloride CAS No. 1172976-87-2](/img/structure/B1518724.png)
N-cyclopropyl-4-[(methylamino)methyl]benzamide hydrochloride
Vue d'ensemble
Description
N-cyclopropyl-4-[(methylamino)methyl]benzamide hydrochloride is a compound with the CAS Number: 1172976-87-2 . It has a molecular weight of 240.73 . The compound is in the form of a powder and is stored at room temperature .
Molecular Structure Analysis
The InChI code for N-cyclopropyl-4-[(methylamino)methyl]benzamide hydrochloride is1S/C12H16N2O.ClH/c1-13-8-9-2-4-10 (5-3-9)12 (15)14-11-6-7-11;/h2-5,11,13H,6-8H2,1H3, (H,14,15);1H . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
N-cyclopropyl-4-[(methylamino)methyl]benzamide hydrochloride is a powder that is stored at room temperature . Its molecular weight is 240.73 .Applications De Recherche Scientifique
Binding Affinity and Selectivity for Dopamine D-2 Receptors
The substituted benzamide drug raclopride, which shares structural similarities with N-cyclopropyl-4-[(methylamino)methyl]benzamide hydrochloride, demonstrates potent and selective antagonism of dopamine D-2 receptors. This is evidenced by its high affinity for striatal 3H-spiperone binding sites and low potency in blocking dopamine-stimulated adenylate cyclase in vitro. The in vivo administration of 3H-raclopride accumulates preferentially in dopamine-rich brain areas, indicating its utility in studies of central dopamine D-2 receptors (Köhler et al., 1985).
Prodrug Activation via Nitroreduction and Intramolecular Cyclization
N-dinitrophenylamino acid amides, structurally related to N-cyclopropyl-4-[(methylamino)methyl]benzamide hydrochloride, have been explored as potential bioreductive prodrugs. These compounds undergo nitroreduction followed by rapid intramolecular cyclization, releasing amine-based effectors. This process, accelerated by an H-bonding "conformational lock," suggests their suitability for development as prodrugs for targeted therapeutic applications (Sykes et al., 1999).
Antitumor Activities
Cyclopropylpyrroloindole antibiotics, like CC-1065, which structurally resemble N-cyclopropyl-4-[(methylamino)methyl]benzamide hydrochloride, have shown potent antitumor activities through DNA cross-linking in tumor cells. This indicates the potential of cyclopropyl-containing compounds in developing new cancer therapies (Składanowski et al., 2001).
Synthesis and Biological Evaluation as Antitumor Agents
Benzothiazole derivatives, specifically designed for enhanced biological stability and lacking a nitro group, have shown excellent inhibitory effects on tumor growth. This highlights the role of cyclopropyl-containing compounds in medicinal chemistry for cancer treatment (Yoshida et al., 2005).
Anticonvulsant Activity of Enaminones
Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate and its analogs, related to N-cyclopropyl-4-[(methylamino)methyl]benzamide hydrochloride, have been evaluated for their anticonvulsant activity, providing insights into the development of new therapeutic agents for seizure disorders (Scott et al., 1993).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
The primary target of N-cyclopropyl-4-[(methylamino)methyl]benzamide hydrochloride is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a serine/threonine kinase, an essential component of the MAP kinase signal transduction pathway .
Mode of Action
It is known that mapk14 plays an important role in the cascades of cellular responses evoked by extracellular stimuli such as proinflammatory cytokines or physical stress leading to direct activation of transcription factors .
Propriétés
IUPAC Name |
N-cyclopropyl-4-(methylaminomethyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-13-8-9-2-4-10(5-3-9)12(15)14-11-6-7-11;/h2-5,11,13H,6-8H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQCXPBVGUIZTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C(=O)NC2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





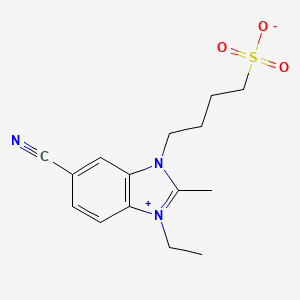

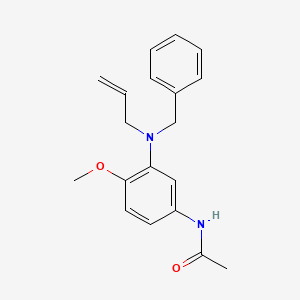
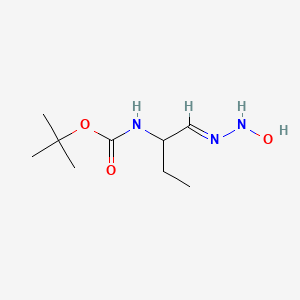
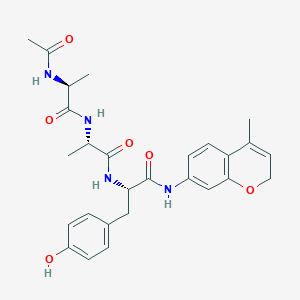
![11,12-Bis[1,3-dihydro-3-(i-propyl)-2H-benzimidazol-2-ylidene-3-methylene]-9,10-dihydro-9,10-ethanoanthracene](/img/structure/B1518661.png)
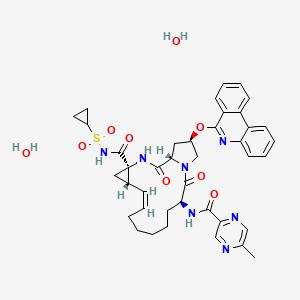

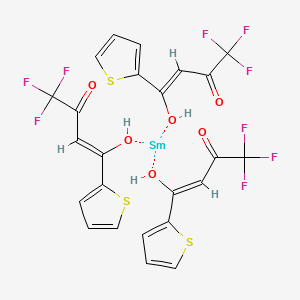
![7-{(1R,4S,5R,6R)-6-[(1E,3S)-3-hydroperoxyoct-1-en-1-yl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl}heptanoic acid](/img/structure/B1518672.png)

